2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a pyridinylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the pyridinylmethylidene group enhances its potential biological activity and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15N5OS3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5OS3/c23-15(20-19-10-14-7-4-8-18-9-14)12-25-17-22-21-16(26-17)24-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,23)/b19-10+ |
InChI Key |
JLMJJTSPPYGXTD-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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